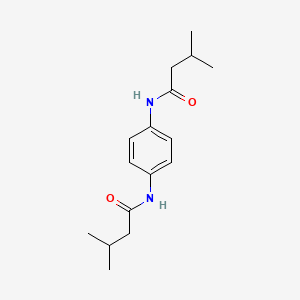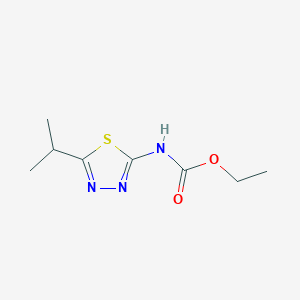
N,N'-1,4-phenylenebis(3-methylbutanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,4-phenylenebis(3-methylbutanamide), also known as PMX205, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amide compounds and is mainly used as a chiral selector in chromatography.
Mecanismo De Acción
The mechanism of action of N,N'-1,4-phenylenebis(3-methylbutanamide) in chiral separation is based on the formation of diastereomeric complexes between the enantiomers and the chiral selector. The complexes have different affinities for the stationary phase, which results in differential retention times and ultimately separation of the enantiomers.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N'-1,4-phenylenebis(3-methylbutanamide). However, studies have shown that it does not exhibit significant toxicity or mutagenicity. It is also not known to have any pharmacological effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-1,4-phenylenebis(3-methylbutanamide) is its high selectivity and resolution in chiral separation. It is also relatively easy to synthesize and purify. However, one of the limitations of N,N'-1,4-phenylenebis(3-methylbutanamide) is its relatively high cost compared to other chiral selectors. In addition, it may not be suitable for certain types of analytes or samples.
Direcciones Futuras
There are several future directions for the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in scientific research. One area of focus is the development of new chiral separation methods using N,N'-1,4-phenylenebis(3-methylbutanamide). Another area is the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in the analysis of complex mixtures, such as natural products and metabolites. There is also potential for the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in the development of new pharmaceuticals and other biologically active compounds. Further research is needed to explore these and other potential applications of N,N'-1,4-phenylenebis(3-methylbutanamide).
Conclusion:
In conclusion, N,N'-1,4-phenylenebis(3-methylbutanamide) is a synthetic compound that has been widely used in scientific research as a chiral selector in chromatography. It has several advantages, including high selectivity and resolution, and has been used in a variety of applications. While there is limited information available on its biochemical and physiological effects, it is not known to have any significant toxicity or mutagenicity. There are several future directions for the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in scientific research, including the development of new chiral separation methods and the analysis of complex mixtures.
Métodos De Síntesis
N,N'-1,4-phenylenebis(3-methylbutanamide) can be synthesized through a multi-step process involving the reaction of 1,4-phenylenediamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N,N'-1,4-phenylenebis(3-methylbutanamide) has been extensively used in scientific research as a chiral selector in chromatography. It has been used to separate enantiomers of various compounds, including amino acids, peptides, and pharmaceuticals. N,N'-1,4-phenylenebis(3-methylbutanamide) has also been used in the analysis of food and environmental samples. In addition, N,N'-1,4-phenylenebis(3-methylbutanamide) has been used as a ligand in metal ion extraction and as a stationary phase in capillary electrophoresis.
Propiedades
IUPAC Name |
3-methyl-N-[4-(3-methylbutanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)9-15(19)17-13-5-7-14(8-6-13)18-16(20)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSPSQDXWDZDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,4-diylbis(3-methylbutanamide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5721919.png)

![6-cyclohexyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5721934.png)




![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5721959.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5721966.png)


